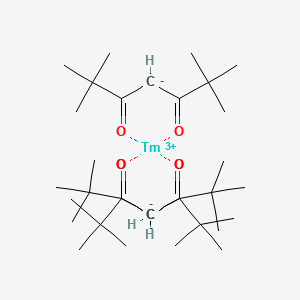
2,2,6,6-Tetramethylheptane-3,5-dione;thulium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylheptane-3,5-dione;thulium(3+) is a coordination compound where thulium, a rare earth metal, is complexed with 2,2,6,6-tetramethylheptane-3,5-dione. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione involves the reaction of pinacolone with methyl pivalate in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, particularly with metal ions to form coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions include diketones, alcohol derivatives, and various metal complexes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,6,6-Tetramethylheptane-3,5-dione;thulium(3+) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2,6,6-tetramethylheptane-3,5-dione;thulium(3+) exerts its effects involves the formation of stable coordination complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylheptane-3,5-dione: The parent compound without the thulium ion.
Dipivaloylmethane: Another β-diketone with similar properties.
Hexafluoroacetylacetone: A fluorinated β-diketone with enhanced stability.
Uniqueness
2,2,6,6-Tetramethylheptane-3,5-dione;thulium(3+) is unique due to its ability to form highly stable complexes with thulium, a rare earth metal. This stability and the specific properties of thulium make the compound particularly valuable in advanced materials and catalysis research .
Properties
Molecular Formula |
C33H57O6Tm |
|---|---|
Molecular Weight |
718.7 g/mol |
IUPAC Name |
2,2,6,6-tetramethylheptane-3,5-dione;thulium(3+) |
InChI |
InChI=1S/3C11H19O2.Tm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
YNCKOJGSDOWQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Tm+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B12947513.png)

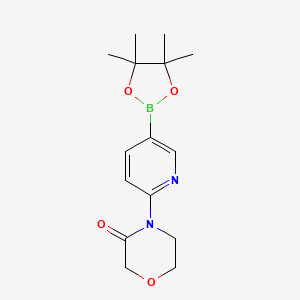
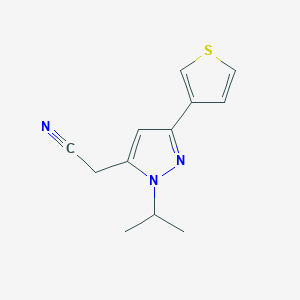


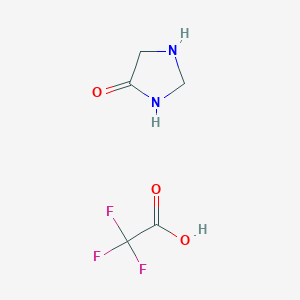
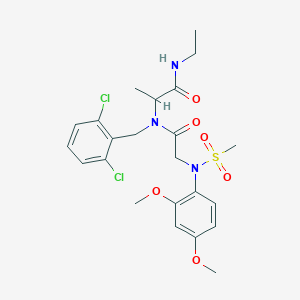
![tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12947579.png)
![2,4-Dichloro-5-fluorobenzo[d]thiazole](/img/structure/B12947582.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12947584.png)



